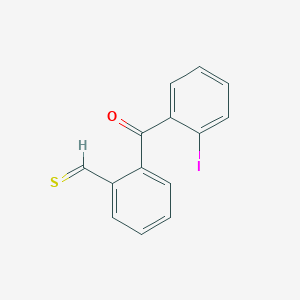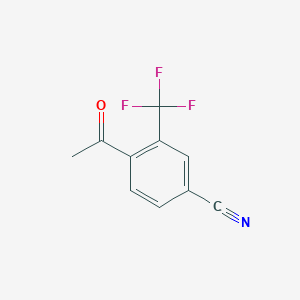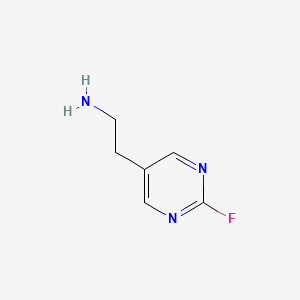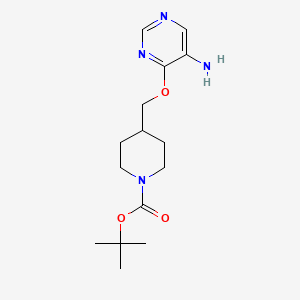
Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl ester group and a 5-aminopyrimidin-4-yloxy moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate.
Attachment of the 5-aminopyrimidin-4-yloxy Moiety: This step involves the nucleophilic substitution reaction where the 5-aminopyrimidin-4-yloxy group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The 5-aminopyrimidin-4-yloxy moiety can interact with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate: Similar structure with a different position of the amino group on the pyrimidine ring.
Tert-butyl 4-(((5-aminopyridin-2-yloxy)methyl)piperidine-1-carboxylate: Features a pyridine ring instead of a pyrimidine ring.
Tert-butyl 4-(((5-aminopyridin-3-yloxy)methyl)piperidine-1-carboxylate: Another pyridine derivative with a different substitution pattern.
Uniqueness
Tert-butyl 4-(((5-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyrimidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C15H24N4O3 |
|---|---|
Poids moléculaire |
308.38 g/mol |
Nom IUPAC |
tert-butyl 4-[(5-aminopyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)9-21-13-12(16)8-17-10-18-13/h8,10-11H,4-7,9,16H2,1-3H3 |
Clé InChI |
HJVDWWIMBWBYHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=NC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
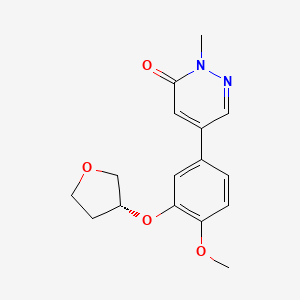
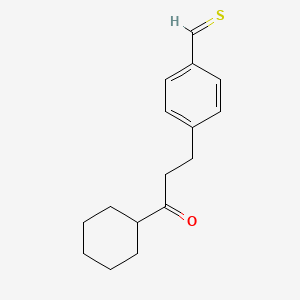
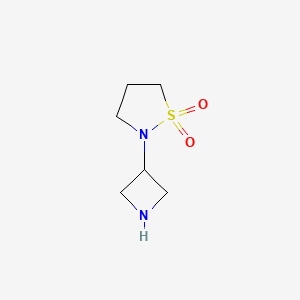
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)

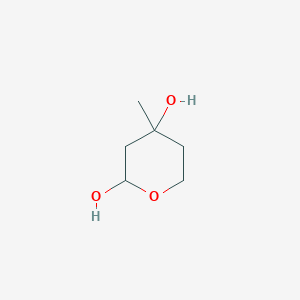
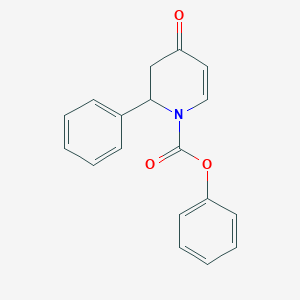
![4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092685.png)
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)
